5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one
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Overview
Description
5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with phenyl and phthalazinyl substituents. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow reactors to optimize yield and purity. The use of automated systems can ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenating agents like N-bromosuccinimide (NBS)
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against various microbial strains.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use as anti-inflammatory or anticancer agents.
Industry
Dye Synthesis: Used in the synthesis of dyes and pigments.
Polymer Additives: Incorporated into polymers to enhance specific properties.
Mechanism of Action
The mechanism of action of 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-2-(1H-pyrazol-3-yl)-1H-pyrazol-3(2H)-one
- 2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one
Uniqueness
5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H12N4O |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
5-phenyl-2-phthalazin-1-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H12N4O/c22-16-10-15(12-6-2-1-3-7-12)20-21(16)17-14-9-5-4-8-13(14)11-18-19-17/h1-11,20H |
InChI Key |
GMNJRDCHVDRFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NN=CC4=CC=CC=C43 |
Origin of Product |
United States |
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